Mavacamten-d5 is a deuterated derivative of Mavacamten, a compound recognized primarily for its role as a myosin inhibitor in the treatment of obstructive hypertrophic cardiomyopathy. The compound has garnered attention due to its unique mechanism of action and therapeutic potential in managing heart conditions characterized by excessive cardiac muscle contraction.
Mavacamten-d5 is classified as a small molecule drug and belongs to the category of cardiac myosin inhibitors. It is synthesized from Mavacamten, which was first approved by the United States Food and Drug Administration in 2022 for treating symptomatic obstructive hypertrophic cardiomyopathy in adults . The compound is also identified by its chemical formula and has an average molecular weight of approximately 273.33 g/mol .
The synthesis of Mavacamten-d5 involves the introduction of deuterium atoms into the Mavacamten structure, which is typically achieved through various chemical reactions including deuteration techniques. One common method includes the use of deuterated solvents or reagents during the synthesis process, allowing for selective incorporation of deuterium into specific positions of the molecule .
For example, a typical synthetic route may involve:
Mavacamten-d5 retains the core structure of Mavacamten but includes deuterium substitutions that alter its isotopic composition. The molecular structure can be represented as follows:
The presence of deuterium may influence the compound's pharmacokinetics and dynamics, potentially enhancing its efficacy or altering its metabolic profile .
Mavacamten-d5 undergoes similar chemical reactions as its parent compound, including interactions with myosin and actin filaments in cardiac muscle cells. Its primary reaction involves binding to the beta-cardiac isoform of myosin, where it acts as an allosteric modulator, reducing ATPase activity and consequently decreasing contractility.
Key reactions include:
Mavacamten-d5 functions by modulating the interaction between cardiac myosin and actin filaments. It specifically inhibits excessive contractility associated with hypertrophic cardiomyopathy by:
Mavacamten-d5 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Density | Approximately 1.19 g/cm³ |
Solubility | Insoluble in water; soluble in ethanol (≥11.32 mg/mL) and DMSO (≥13.65 mg/mL) |
pKa | Approximately 8.83 |
Color | White to off-white |
These properties are crucial for understanding how Mavacamten-d5 behaves in biological systems and its formulation for therapeutic use .
Mavacamten-d5 serves primarily as a research tool to study the effects of cardiac myosin inhibition in various models of hypertrophic cardiomyopathy. Its deuterated form allows for advanced tracking in pharmacokinetic studies due to the distinct mass difference from hydrogen-containing compounds.
Potential applications include:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3